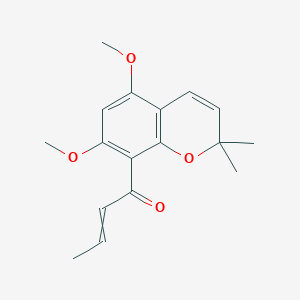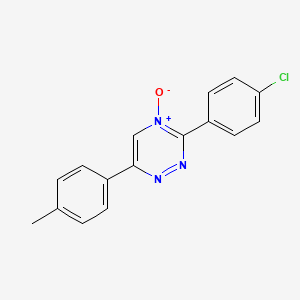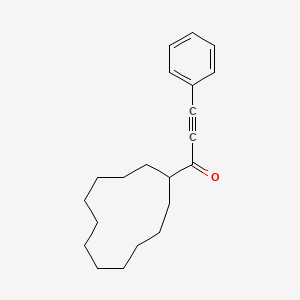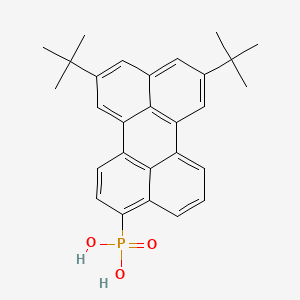
5,5'-(Hexadecane-1,16-diyl)ditetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Hexadecane-1,16-diyl)ditetracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two tetracene units connected by a hexadecane chain. Tetracene is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexadecane-1,16-diyl)ditetracene typically involves the coupling of two tetracene units with a hexadecane linker. One common method is the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of 5,5’-(Hexadecane-1,16-diyl)ditetracene may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. This method ensures high yield and purity of the product while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Hexadecane-1,16-diyl)ditetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracenequinone derivatives.
Reduction: Formation of dihydrotetracene or tetrahydrotetracene.
Substitution: Formation of halogenated or alkylated tetracene derivatives.
Scientific Research Applications
5,5’-(Hexadecane-1,16-diyl)ditetracene has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and OFETs due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as an active layer material.
Sensors: Utilized in chemical sensors for detecting volatile organic compounds.
Biomedical Research: Investigated for its potential use in drug delivery systems and bioimaging.
Mechanism of Action
The mechanism of action of 5,5’-(Hexadecane-1,16-diyl)ditetracene in organic electronics involves the transport of charge carriers (electrons and holes) through its conjugated π-system. The molecular targets include the active layers in OLEDs and OFETs, where the compound facilitates efficient charge injection and transport. In photovoltaics, it absorbs light and generates excitons, which are then separated into free charge carriers.
Comparison with Similar Compounds
Similar Compounds
Tetracene: A simpler polycyclic aromatic hydrocarbon with similar electronic properties.
Pentacene: Another polycyclic aromatic hydrocarbon with extended conjugation, offering higher charge mobility.
Anthracene: A smaller polycyclic aromatic hydrocarbon with lower charge mobility compared to tetracene.
Uniqueness
5,5’-(Hexadecane-1,16-diyl)ditetracene is unique due to its extended conjugation and flexible hexadecane linker, which enhances its solubility and processability in organic solvents. This makes it a valuable material for solution-processed organic electronic devices.
Properties
CAS No. |
920514-11-0 |
|---|---|
Molecular Formula |
C52H54 |
Molecular Weight |
679.0 g/mol |
IUPAC Name |
5-(16-tetracen-5-ylhexadecyl)tetracene |
InChI |
InChI=1S/C52H54/c1(3-5-7-9-11-13-31-49-47-29-21-19-27-43(47)35-45-33-39-23-15-17-25-41(39)37-51(45)49)2-4-6-8-10-12-14-32-50-48-30-22-20-28-44(48)36-46-34-40-24-16-18-26-42(40)38-52(46)50/h15-30,33-38H,1-14,31-32H2 |
InChI Key |
PXQBYMWDWHHPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3CCCCCCCCCCCCCCCCC5=C6C=CC=CC6=CC7=CC8=CC=CC=C8C=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)


![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)

![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)
![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)



![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)

